![molecular formula C12H13N3O B7461984 3-Cyclopentyl-1,2,3-benzotriazin-4-one](/img/structure/B7461984.png)
3-Cyclopentyl-1,2,3-benzotriazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-1,2,3-benzotriazin-4-one (CPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CPB is a heterocyclic compound that contains a triazole ring and a benzene ring, and its structure is similar to that of benzodiazepines.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-1,2,3-benzotriazin-4-one is not fully understood, but it is believed to involve the modulation of GABA-A receptors and the inhibition of acetylcholinesterase. 3-Cyclopentyl-1,2,3-benzotriazin-4-one may also interact with other neurotransmitter systems, such as the glutamate and serotonin systems.
Biochemical and Physiological Effects:
3-Cyclopentyl-1,2,3-benzotriazin-4-one has been shown to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, sedative, and cognitive-enhancing effects. 3-Cyclopentyl-1,2,3-benzotriazin-4-one has also been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyclopentyl-1,2,3-benzotriazin-4-one has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors and acetylcholinesterase. 3-Cyclopentyl-1,2,3-benzotriazin-4-one also has a relatively low toxicity and is easy to synthesize. However, 3-Cyclopentyl-1,2,3-benzotriazin-4-one has some limitations, including its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclopentyl-1,2,3-benzotriazin-4-one, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other neurological disorders, and the elucidation of its mechanism of action at the molecular level. 3-Cyclopentyl-1,2,3-benzotriazin-4-one may also have potential applications in other fields, such as agriculture and environmental science.
Synthesemethoden
There are several methods for synthesizing 3-Cyclopentyl-1,2,3-benzotriazin-4-one, including the reaction of 3-amino-1,2,4-triazole with cyclopentanone and acetic anhydride, as well as the reaction of 3-amino-1,2,4-triazole with cyclopentanone and trifluoroacetic anhydride. The yield of 3-Cyclopentyl-1,2,3-benzotriazin-4-one can be improved by using a catalyst, such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-1,2,3-benzotriazin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-Cyclopentyl-1,2,3-benzotriazin-4-one has been shown to have anticonvulsant, anxiolytic, and sedative effects, similar to benzodiazepines. 3-Cyclopentyl-1,2,3-benzotriazin-4-one has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In pharmacology, 3-Cyclopentyl-1,2,3-benzotriazin-4-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and synaptic transmission. 3-Cyclopentyl-1,2,3-benzotriazin-4-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-10-7-3-4-8-11(10)13-14-15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQHRTJVHCNIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1,2,3-benzotriazin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.